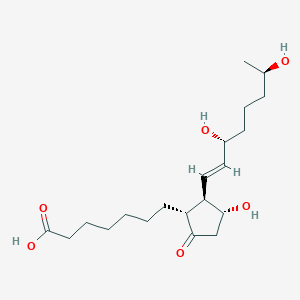
15,19-hydroxy Prostaglandin E1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15®,19®-hydroxy Prostaglandin E1 is a synthetic derivative of Prostaglandin E1, a naturally occurring prostaglandin with various physiological functions. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in inflammation, vascular tone, and smooth muscle activity. 15®,19®-hydroxy Prostaglandin E1 is of particular interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15®,19®-hydroxy Prostaglandin E1 typically involves multiple steps, starting from readily available precursors. The key steps include:
Starting Material: The synthesis begins with a suitable fatty acid precursor.
Functional Group Introduction: Introduction of hydroxyl groups at the 15 and 19 positions through selective oxidation reactions.
Cyclization: Formation of the prostaglandin ring structure via cyclization reactions.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 15®,19®-hydroxy Prostaglandin E1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
15®,19®-hydroxy Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the double bonds in the prostaglandin structure.
Substitution: Substitution reactions at the hydroxyl groups to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 15®,19®-hydroxy Prostaglandin E1, each with distinct chemical and biological properties.
Scientific Research Applications
15®,19®-hydroxy Prostaglandin E1 has numerous scientific research applications:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and wound healing.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 15®,19®-hydroxy Prostaglandin E1 involves binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. The molecular targets include the EP4 receptor, which is involved in the regulation of cyclic AMP levels and protein kinase A activity .
Comparison with Similar Compounds
15®,19®-hydroxy Prostaglandin E1 can be compared with other prostaglandins such as Prostaglandin E2, Prostaglandin F2α, and Prostaglandin D2. While all these compounds share a similar core structure, 15®,19®-hydroxy Prostaglandin E1 is unique due to the specific hydroxylation pattern at the 15 and 19 positions, which imparts distinct biological activities and therapeutic potential .
List of Similar Compounds
- Prostaglandin E2
- Prostaglandin F2α
- Prostaglandin D2
- Prostaglandin I2 (Prostacyclin)
These compounds have varying effects on inflammation, vascular tone, and smooth muscle activity, making them valuable in different therapeutic contexts.
Properties
Molecular Formula |
C20H34O6 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15-,16-,17-,19-/m1/s1 |
InChI Key |
QVVXWHIDRKRPMO-HESWFPMQSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















